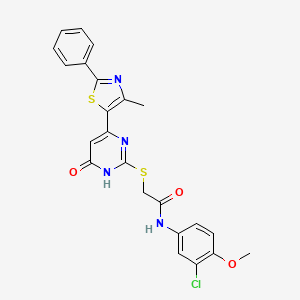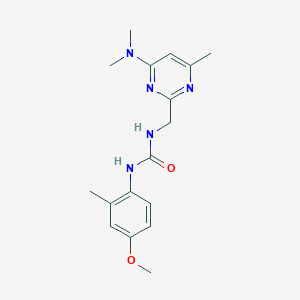
1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(4-methoxy-2-methylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a urea derivative, which includes a pyrimidine ring and a phenyl ring in its structure . Urea derivatives are often used in medicinal chemistry due to their bioactivity. Pyrimidine is a basic structure in nucleotides and many pharmaceuticals. The phenyl ring is a common structure in organic chemistry with various applications.
Molecular Structure Analysis
The molecular structure of this compound would include a pyrimidine ring, a phenyl ring, and a urea linkage. The exact structure would depend on the positions of the substituents on these rings .Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the chemical reactions this compound might undergo. It would likely be involved in reactions typical of ureas, pyrimidines, and phenyl compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Ureas generally have high melting points and are soluble in water. Pyrimidines and phenyl compounds have varying properties depending on their substituents .Wissenschaftliche Forschungsanwendungen
Plant Betalains: Chemistry and Biochemistry
Betalains, which involve nitrogenous core structures that could be structurally similar to the compound , are studied for their pigment properties in plants. This research provides insights into the chemistry and biochemistry of betalains, highlighting their significance as chemosystematic markers and their synthesis pathway starting from tyrosine to DOPA and then to betalamic acid, which is crucial for pigment formation (Khan & Giridhar, 2015).
Urea Biosensors: A Comprehensive Review
This review focuses on the advances in biosensors for detecting and quantifying urea concentrations. Given the importance of urea in various biological and environmental contexts, the development of sensitive and specific urea biosensors using different materials for enzyme immobilization presents a significant area of research. This paper explores the materials used in constructing urea biosensors and their sensing parameters (Botewad et al., 2021).
Urease Inhibitors as Potential Drugs for Gastric and Urinary Tract Infections: A Patent Review
Investigations into urease inhibitors highlight their potential in treating infections caused by urease-producing bacteria in the gastric and urinary tracts. This paper reviews the patent literature on various groups of urease inhibitors, including urea derivatives, underscoring their therapeutic potential in medicine (Kosikowska & Berlicki, 2011).
Ureas: Applications in Drug Design
Ureas feature unique hydrogen bonding capabilities, making them vital for drug-target interactions. This review emphasizes the significance of the urea functional group in medicinal chemistry, illustrating how urea derivatives serve as modulators of biological targets across a range of bioactivities. It provides a comprehensive look at the role of ureas in enhancing the selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules in drug design (Jagtap et al., 2017).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-3-(4-methoxy-2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-11-8-13(24-5)6-7-14(11)20-17(23)18-10-15-19-12(2)9-16(21-15)22(3)4/h6-9H,10H2,1-5H3,(H2,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOUJXIVEPNLEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)NC2=C(C=C(C=C2)OC)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(4-methoxy-2-methylphenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

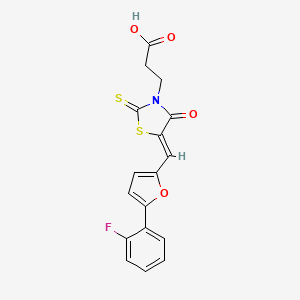
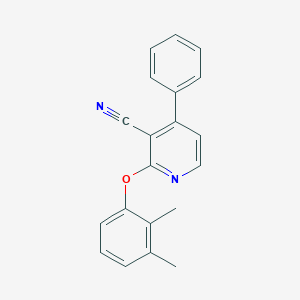
![1-(azepan-1-yl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2846029.png)
![1-[(2,4-Dichlorophenoxy)methyl]-4-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B2846030.png)
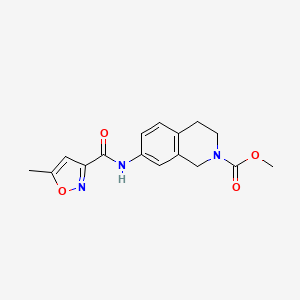
![N-phenyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2846032.png)


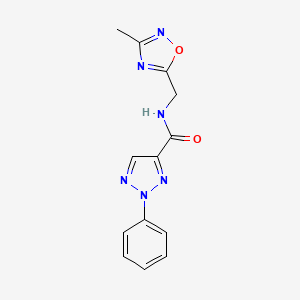
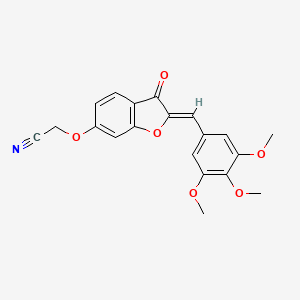

![N,N-diethyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2846044.png)

